molecular formula C17H15BrN2O4S B14096019 Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B14096019
M. Wt: 423.3 g/mol
InChI Key: QWPBJNLANSYGQP-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a bromine atom, a sulfonyl group, and an ethyl ester moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the pyrrolo[2,3-b]pyridine core.

    Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.

    Esterification: Formation of the ethyl ester moiety.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-bromo-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but with a methoxy group instead of a methyl group.

    Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar structure but with a different pyridine ring fusion.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.

Biological Activity

Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a member of the pyrrolopyridine class, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrrolo[2,3-b]pyridine ring system.
  • A bromo substituent at the 4-position.
  • A sulfonyl group attached to a para-methylphenyl moiety.
  • An ethyl ester functional group.

Its molecular formula is C16H14BrN2O3SC_{16}H_{14}BrN_2O_3S with a molecular weight of approximately 393.26 g/mol .

Research indicates that this compound functions primarily as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various signaling pathways that influence cell proliferation and survival, particularly in cancer cells. By inhibiting these receptors, the compound can potentially reduce tumor growth and metastasis .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against FGFRs. It competes with ATP for binding at the receptor's active site, thereby disrupting downstream signaling pathways associated with tumor progression .

Other Biological Targets

Beyond FGFRs, this compound may interact with other kinases and enzymes involved in cellular signaling pathways, indicating broader therapeutic applications in treating metabolic disorders and inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar pyrrolopyridine derivatives is useful:

Compound NameCAS NumberSimilarityKey Features
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine348640-07-30.60Lacks ethoxy group; simpler structure
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine480423-17-41.00Iodine substitution; potential for different reactivity
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1227270-43-00.77No bromo substituent; different biological activity
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine1227271-03-50.77Different position of bromo substituent; affects reactivity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological assessment of pyrrolopyridine derivatives, including this compound:

  • Anticancer Activity : In a study assessing various pyrrolopyridine derivatives for anticancer activity, this compound demonstrated significant inhibition of cancer cell lines associated with FGFR signaling .
  • Inflammatory Conditions : Another investigation highlighted its potential use in treating inflammatory diseases by modulating kinase activities involved in inflammatory responses .

Properties

Molecular Formula

C17H15BrN2O4S

Molecular Weight

423.3 g/mol

IUPAC Name

ethyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H15BrN2O4S/c1-3-24-17(21)15-10-13-14(18)8-9-19-16(13)20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3

InChI Key

QWPBJNLANSYGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=C(C=C3)C)Br

Origin of Product

United States

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